[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methanamine
Overview
Description
1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methanamine, commonly referred to as DFMP, is an organic compound of the piperidine class. It is an important intermediate in the synthesis of many pharmaceuticals and has been used in a wide variety of scientific research applications. DFMP is a versatile compound that can be used to synthesize a broad range of compounds with different functional groups.
Scientific Research Applications
Dopamine Receptor Ligands Compounds featuring the piperidine structure, such as [1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methanamine, have been evaluated for their potential as ligands for D2-like receptors. Research indicates that modifications to the arylalkyl moiety can significantly affect the selectivity and potency of these agents towards D2-like receptors, suggesting their potential application in the treatment of disorders associated with dopaminergic system dysfunction, such as schizophrenia and Parkinson’s disease (Sikazwe et al., 2009).
Cytochrome P450 Isoform Inhibition In the context of drug metabolism and potential drug-drug interactions, compounds with the piperidine backbone have been studied for their role as selective inhibitors of cytochrome P450 isoforms. The specificity of such inhibitors is crucial for assessing the metabolic pathways of co-administered drugs, and understanding these interactions can help in predicting adverse drug reactions and optimizing therapeutic strategies (Khojasteh et al., 2011).
Neuropharmacology and Therapeutics The exploration of arylcyclohexylamine derivatives, which include structural analogs of this compound, has extended into the therapeutic domain, particularly in the context of neuropsychiatric disorders. These studies have elucidated the potential of such compounds in modulating neurotransmitter systems, offering insights into novel therapeutic agents for conditions such as depression, anxiety, and neurodegenerative diseases. The pharmacophoric elements of these compounds contribute to their affinity and activity at relevant receptors, highlighting their importance in drug design and development for central nervous system disorders (Jůza et al., 2022).
Analytical Method Development Research has also focused on developing analytical methods for the quantification and characterization of pharmaceuticals containing the piperidine structure, facilitating the quality control and regulatory compliance of these compounds. For instance, high-performance thin-layer chromatography (HPTLC) methods have been developed for the determination of specific drugs in dosage forms, underscoring the role of analytical chemistry in the pharmaceutical industry (Rode & Tajne, 2021).
properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-2-1-11(7-13(12)15)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMGSDDQOJHLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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